molecular formula C14H14F3NO4S B6663415 3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid

3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663415
M. Wt: 349.33 g/mol
InChI Key: IFFJZWKZAZUUDC-UHFFFAOYSA-N
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Description

3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound featuring a thiolane ring, a trifluoromethoxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenylacetyl precursor. This precursor is then reacted with thiolane derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include trifluoromethoxybenzene, acetic anhydride, and thiolane derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the thiolane ring and carboxylic acid group facilitate binding to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrazole: Another trifluoromethyl-containing compound with different structural properties and applications.

    4-(Trifluoromethyl)phenylacetic acid: Shares the trifluoromethylphenyl group but differs in its overall structure and reactivity.

    3,5-Bis(trifluoromethyl)phenylboronic acid: Contains multiple trifluoromethyl groups and is used in different chemical reactions.

Uniqueness

3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid is unique due to its combination of a thiolane ring, trifluoromethoxyphenyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[[2-[4-(trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c15-14(16,17)22-10-3-1-9(2-4-10)7-11(19)18-13(12(20)21)5-6-23-8-13/h1-4H,5-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJZWKZAZUUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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